molecular formula C14H19NO2 B12000741 1-Methyl-3-phenyl-3-pyrrolidinol propionate CAS No. 3188-69-0

1-Methyl-3-phenyl-3-pyrrolidinol propionate

Cat. No.: B12000741
CAS No.: 3188-69-0
M. Wt: 233.31 g/mol
InChI Key: HSCOGTOYLILNHR-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidinol, characterized by the presence of a phenyl group and a propionate ester

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-3-pyrrolidinol propionate typically involves a multi-step process. One common method includes the following steps :

    Ring-Closing Reaction: The initial step involves a ring-closing reaction between a compound containing a pyrrolidinol structure and a methylamine derivative. This reaction is often carried out in the presence of a solvent such as toluene or xylene, under controlled temperature conditions.

    Reduction: The intermediate product from the ring-closing reaction is then subjected to a reduction process using a reducing agent like sodium borohydride. This step yields 1-Methyl-3-phenyl-3-pyrrolidinol.

    Esterification: Finally, the 1-Methyl-3-phenyl-3-pyrrolidinol is esterified with propionic acid or its derivatives to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the propionate ester group is replaced by other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Methyl-3-phenyl-3-pyrrolidinol propionate has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Comparison with Similar Compounds

1-Methyl-3-phenyl-3-pyrrolidinol propionate can be compared with other similar compounds, such as :

    1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate: This compound has an allyl group instead of a methyl group, leading to different chemical and biological properties.

    1-Ethyl-3-phenyl-3-pyrrolidinol propionate:

    1-Methyl-3-phenyl-3-pyrrolidinyl propionate: This compound has a similar structure but may differ in its ester group, influencing its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

3188-69-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C14H19NO2/c1-3-13(16)17-14(9-10-15(2)11-14)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3

InChI Key

HSCOGTOYLILNHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1)C)C2=CC=CC=C2

Origin of Product

United States

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